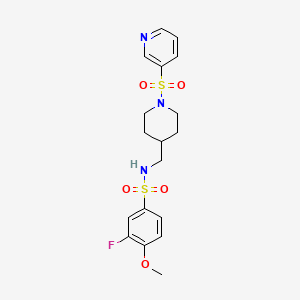
3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a complex organic compound that features a combination of aromatic rings, a pyrimidine core, and a sulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfide linkage. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrimidine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfoxide
- 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfone
- 3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl ether
Uniqueness
3-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is unique due to its combination of a trifluoromethyl group, a pyrimidine core, and a sulfide linkage. This combination imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2S/c19-16-6-1-3-12(7-16)11-25-17-23-9-14(10-24-17)13-4-2-5-15(8-13)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADQUXKLFFGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)
![8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2748034.png)
![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)
![2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2748036.png)

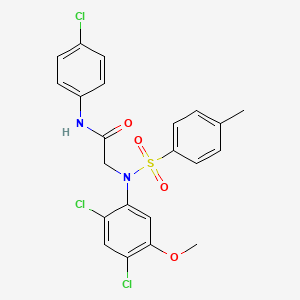
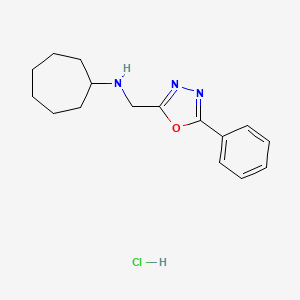

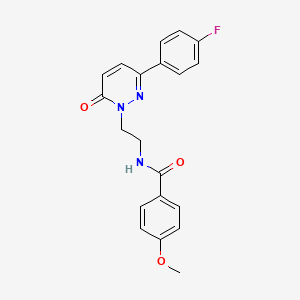
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)
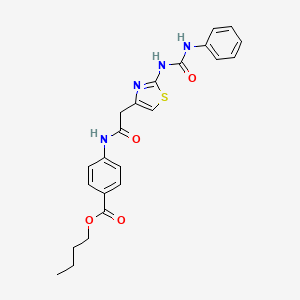
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)
